molecular formula C19H28O3 B12429663 16|A-Hydroxydehydroepiandrosterone-d5

16|A-Hydroxydehydroepiandrosterone-d5

Cat. No.: B12429663
M. Wt: 309.5 g/mol
InChI Key: QQIVKFZWLZJXJT-CVIWTKRASA-N
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Description

16α-Hydroxydehydroepiandrosterone-d5, also known as 16α-hydroxy-DHEA-d5, is a deuterium-labeled derivative of 16α-Hydroxydehydroepiandrosterone. This compound is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA). It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and the fetal/neonatal form CYP3A7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16α-Hydroxydehydroepiandrosterone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the parent compound, 16α-Hydroxydehydroepiandrosterone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 16α-Hydroxydehydroepiandrosterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

16α-Hydroxydehydroepiandrosterone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 16α-Hydroxydehydroepiandrosterone-d5 can yield 16α-hydroxyandrostenedione, while reduction can produce 16α-hydroxyandrostanediol .

Mechanism of Action

The mechanism of action of 16α-Hydroxydehydroepiandrosterone-d5 involves its conversion to 16α-hydroxylated estrogens through the action of cytochrome P450 enzymes. These estrogens play a crucial role in fetal development and are used as biochemical markers of fetal health. In adults, elevated levels of these estrogens are associated with an increased risk of cancer and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16α-Hydroxydehydroepiandrosterone-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of steroid hormones is crucial .

Properties

Molecular Formula

C19H28O3

Molecular Weight

309.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,16R)-2,2,3,4,4-pentadeuterio-3,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1/i5D2,9D2,12D

InChI Key

QQIVKFZWLZJXJT-CVIWTKRASA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])C[C@H](C4=O)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O

Origin of Product

United States

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